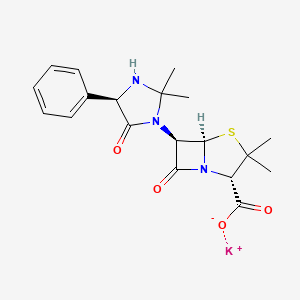
Cefazaflur sodium
概要
説明
セファザフルナトリウムは、第一世代のセファロスポリン系抗生物質です。これは、細菌感染症に対抗するために設計された半合成誘導体です。 この化合物は、幅広い抗菌活性で知られており、さまざまな菌株に効果的です .
準備方法
合成ルートと反応条件: セファザフルナトリウムは、3-(1-メチル-1H-テトラゾール-5-イルチオメチレン)-7-アミノ-セフェム-4-カルボン酸とトリフルオロメチルチオアセチルクロリドを反応させることで合成されます 。この反応は、通常、最終生成物の安定性と純度を確保するために制御された条件下で行われます。
工業的製造方法: セファザフルナトリウムの工業的製造には、バイオ触媒法を使用した大規模合成が関与しています。 固定化セファロスポリン酸シンテターゼは、β-ラクタム核のアシル化のためのバイオ触媒としてよく使用されます 。この方法は、穏やかな条件下で効率的な生産を可能にし、高い収率と純度を保証します。
化学反応の分析
反応の種類: セファザフルナトリウムは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、分子中の硫黄を含む基を修飾できます。
還元: 還元反応は、β-ラクタム環に結合した官能基に影響を与える可能性があります。
置換: 置換反応は、多くの場合、官能基を置き換えて抗生物質の性質を修飾することを伴います。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、求核剤。
主要な生成物: これらの反応から生成される主要な生成物には、抗菌特性が修飾されたセファザフルナトリウムのさまざまな誘導体が含まれます .
4. 科学研究への応用
セファザフルナトリウムは、科学研究において幅広い用途を持っています。
化学: β-ラクタム系抗生物質の研究のためのモデル化合物として使用されています。
生物学: 細菌細胞壁とその耐性機構に対する影響について調査されています。
科学的研究の応用
Cefazaflur sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
作用機序
セファザフルナトリウムは、細菌細胞壁合成を阻害することでその効果を発揮します。それは、細菌細胞壁内にある特定のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼステップを阻害します。 この阻害は、機能的な細胞壁の形成を防ぎ、細菌細胞の溶解と死につながります .
類似化合物:
セファマンドール: 同様の抗菌活性を示す別の第一世代セファロスポリン。
セフォテタン: より幅広い活性を示す第二世代セファロスポリン。
セフォペラゾン: グラム陰性菌に対して増強された活性を示す第三世代セファロスポリン.
独自性: セファザフルナトリウムは、アリールアミドC-7側鎖を持たない独自の側鎖構造により際立っています。 この構造上の違いは、その独特の抗菌特性と、特定のβ-ラクタマーゼに対する耐性に貢献しています .
類似化合物との比較
Cefamandole: Another first-generation cephalosporin with similar antibacterial activity.
Cefotetan: A second-generation cephalosporin with a broader spectrum of activity.
Cefoperazone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness: Cefazaflur sodium stands out due to its unique side chain structure, which lacks an arylamide C-7 side chain. This structural difference contributes to its distinct antibacterial properties and resistance to certain β-lactamases .
特性
IUPAC Name |
sodium;(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6O4S3.Na/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16;/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26);/q;+1/p-1/t7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDSOBPIAYYBT-YZUKSGEXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N6NaO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52123-49-6 | |
| Record name | Cefazaflur sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052123496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFAZAFLUR SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJ5RWV39D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)

![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)







